molecular formula C18H24ClNO2S B2549482 1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride CAS No. 1327617-12-8

1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Cat. No. B2549482
CAS RN: 1327617-12-8
M. Wt: 353.91
InChI Key: NBOAHWYGNAKYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride, also known as KSP inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. KSP inhibitor is a small molecule that selectively inhibits the kinesin spindle protein, which is involved in the separation of chromosomes during cell division.

Scientific Research Applications

Highly Selective Debonding Strategies

Ramesh et al. (2005) investigated the selective debonding of propargyl carbonates over propargyl carbamates using benzyltriethylammonium tetrathiomolybdate, offering a new strategy for orthogonal protection of hydroxyl and amino functionalities in one pot. This approach provides insights into selective deprotection techniques applicable in synthetic chemistry, enhancing the efficiency of multi-step organic syntheses (R. Ramesh, Ramakrishna G. Bhat, S. Chandrasekaran, 2005).

Tautomerism and Schiff Bases

Nazır et al. (2000) explored intramolecular hydrogen bonding and tautomerism in Schiff bases, detailing the structural characteristics and tautomeric equilibria of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine. This research sheds light on the dynamic behavior of molecules, which is crucial for understanding their reactivity and interactions in various chemical contexts (H. Nazır, M. Yıldız, H. Yılmaz, Muhammad Mohsin Tahir, D. Ülkü, 2000).

Novel Organic Syntheses

Kibardina et al. (2014) developed a new method for synthesizing potentially biologically active 1-aryl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ols via an acid-catalyzed reaction of pyridoxal with polyfunctional phenols. This technique highlights the synthesis of novel compounds that could have significant implications in medicinal chemistry and drug design (L. Kibardina, L. V. Chumakova, A. Gazizov, A. Burilov, M. Pudovik, 2014).

Catalytic Applications

Greenhow (1977) investigated the acid-catalyzed acetylation of alcohols and phenols as a means to indicate the end-point in the titration of tertiary amines and metal carboxylates. This research is pivotal for analytical chemistry, offering a method for determining the concentration of substances in various samples with improved precision (E. J. Greenhow, 1977).

properties

IUPAC Name

1-(2-butan-2-ylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S.ClH/c1-3-14(2)16-8-4-5-9-17(16)21-12-15(20)13-22-18-10-6-7-11-19-18;/h4-11,14-15,20H,3,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOAHWYGNAKYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(CSC2=CC=CC=N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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